molecular formula C8H10N2O3 B13298189 5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13298189
M. Wt: 182.18 g/mol
InChI Key: MQZQQGIHQVEBGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-[(1-methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-8(2-3-8)4-5-9-6(7(11)12)10-13-5/h2-4H2,1H3,(H,11,12)

InChI Key

MQZQQGIHQVEBGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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